molecular formula C10H20N2O B13531822 5-((Isopentylamino)methyl)pyrrolidin-2-one

5-((Isopentylamino)methyl)pyrrolidin-2-one

Cat. No.: B13531822
M. Wt: 184.28 g/mol
InChI Key: VRRNJWKASAQHHR-UHFFFAOYSA-N
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Description

5-((Isopentylamino)methyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. This compound features a pyrrolidin-2-one core with an isopentylamino group attached to the 5-position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isopentylamino)methyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with isopentylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((Isopentylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-((Isopentylamino)methyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((Isopentylamino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound, which lacks the isopentylamino group.

    N-Substituted Pyrrolidinones: Compounds with different substituents at the nitrogen atom.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores but different functional groups.

Uniqueness

5-((Isopentylamino)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

5-[(3-methylbutylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H20N2O/c1-8(2)5-6-11-7-9-3-4-10(13)12-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

VRRNJWKASAQHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1CCC(=O)N1

Origin of Product

United States

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